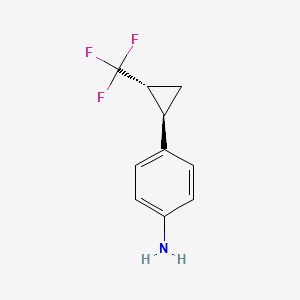![molecular formula C8H14N2O5 B8216942 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B8216942.png)
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C₈H₁₄N₂O₅ and a molecular weight of 218.21 . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxalate ester. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often using continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction monitoring techniques ensures consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized spiro compounds .
Applications De Recherche Scientifique
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Oxa-5,8-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Similar spiro structure but with a benzyl group, offering different chemical properties and applications.
2-Oxa-6-azaspiro[3.5]nonane oxalate: Another spiro compound with a slightly different ring structure, used in similar applications.
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: Known for its use in photochromic materials.
Uniqueness
2-Oxa-5,8-diazaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c1-2-8-6(3-7-1)4-9-5-6;3-1(4)2(5)6/h7-8H,1-5H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVBXFGSRJKMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CN1)COC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide](/img/structure/B8216866.png)
![tert-butyl (6S)-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8216880.png)
![tert-butyl (5S)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B8216890.png)
![tert-butyl (7S)-7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8216894.png)
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B8216900.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride](/img/structure/B8216906.png)
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride](/img/structure/B8216916.png)
![Pentafluoro-[3-(4-methoxyphenyl)-2,1-benzoxazol-6-yl]-lambda6-sulfane](/img/structure/B8216919.png)

![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B8216950.png)
![(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216952.png)
![(6S)-6-(2-methylpropyl)-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216957.png)
![oxalic acid;(6S)-6-propan-2-yl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B8216958.png)
![(6S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8216962.png)
